![molecular formula C19H22FN3O3S B2691728 N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-phenylbutanamide CAS No. 2034454-36-7](/img/structure/B2691728.png)
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-phenylbutanamide” is a complex organic molecule. It contains a benzothiadiazole ring which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), in this case, sulfur and nitrogen . The molecule also contains a fluoro-substituted methyl group, an ethyl group, and a phenylbutanamide moiety .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting from simpler building blocks. The exact method would depend on the specific reactions used to form the various bonds and introduce the functional groups . Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, likely involves a complex arrangement of rings and chains. The benzothiadiazole ring system is a key feature, and the various substituents (the fluoro-methyl group, the ethyl group, and the phenylbutanamide moiety) will contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the fluoro-methyl group might undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide might increase its solubility in polar solvents . The exact properties would need to be determined experimentally .Scientific Research Applications
Antiviral and Cytotoxic Activities
Research on pyrazole- and isoxazole-based heterocycles, including compounds related to the chemical structure of interest, has shown potential anti-HSV-1 activity and cytotoxic properties. For example, certain synthesized compounds reduced viral plaques of Herpes simplex type-1 (HSV-1) significantly, indicating a potential for development into antiviral therapies (Dawood et al., 2011).
Anticancer Potential
Several studies have investigated the anticancer properties of fluorinated compounds, including derivatives similar to the compound . Notably, fluorinated 2-(4-aminophenyl)benzothiazoles demonstrated potent cytotoxic activity in vitro against various cancer cell lines, suggesting a novel mode of action for cancer treatment (Hutchinson et al., 2001). Another study highlighted the synthesis and anticancer activity of fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, which showed moderate to good antiproliferative potency, suggesting their potential as anticancer drugs (Chowrasia et al., 2017).
Antimicrobial Evaluation
Research has also been conducted on the synthesis and evaluation of compounds for antimicrobial activities. For instance, novel 2-arylbenzothiazole analogs bearing fluorine and piperazine moieties showed excellent bacterial growth inhibition against Gram-positive bacteria, indicating their potential as antibacterial agents (Al-Harthy et al., 2018).
Imaging Applications in Alzheimer's Disease
Furthermore, novel ¹⁸F-labeled benzoxazole derivatives have been synthesized and evaluated as probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. These probes displayed high affinity for β-amyloid aggregates and were effective in imaging studies, suggesting their utility in diagnosing and studying Alzheimer's disease (Cui et al., 2012).
Organic Photovoltaics
The compound's derivatives have been explored for use in organic photovoltaics. For example, donor–acceptor alternating polymers containing related structural units exhibited strong absorptions and were utilized in solar cells, achieving a notable power conversion efficiency. This research indicates the compound's relevance in the development of materials for renewable energy applications (Xu et al., 2016).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific biological target and the context in which the compound is used. Without more information, it’s difficult to speculate on the potential mechanism of action of this compound .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-3-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3S/c1-14(15-6-4-3-5-7-15)12-19(24)21-10-11-23-18-13-16(20)8-9-17(18)22(2)27(23,25)26/h3-9,13-14H,10-12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBSWEBMQSFLJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NCCN1C2=C(C=CC(=C2)F)N(S1(=O)=O)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-phenylbutanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.